2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

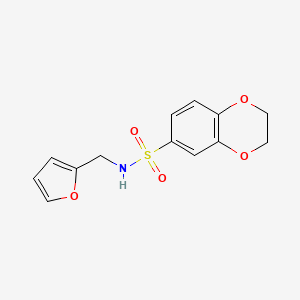

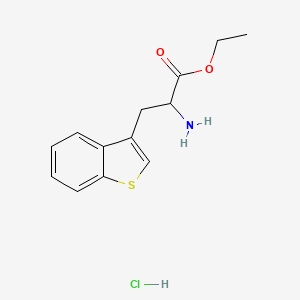

2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1803610-37-8 . It has a molecular weight of 179.69 . It is stored at a temperature of 4 degrees Celsius and comes in a powder form .

Molecular Structure Analysis

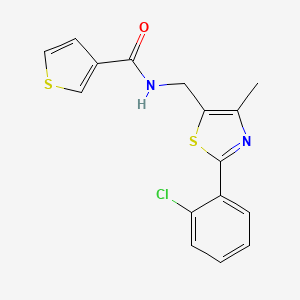

The InChI code for 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride is 1S/C8H17NO.ClH/c1-10-7-8(5-6-9)3-2-4-8;/h2-7,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride is a powder that is stored at 4 degrees Celsius . Its molecular weight is 179.69 .Scientific Research Applications

High-Throughput Screening of Transaminases

Transaminases are crucial in the synthesis of chiral amines, which are valuable in pharmaceuticals. A colorimetric assay using 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride as an amine donor has been developed for high-throughput screening of transaminases. This method is sensitive and cost-effective, allowing for rapid identification and profiling of transaminase activities against various substrates .

Biocatalysis in Chiral Amine Synthesis

The compound serves as an amine donor in biocatalytic processes to produce enantiomerically pure chiral amines. These amines are essential for creating bioactive and pharmaceutically important compounds. The use of biocatalysis is a sustainable alternative to traditional chemical synthesis, which often involves toxic metals and harsh conditions .

Metagenomic Biocatalyst Discovery

Metagenomics can uncover robust transaminases from diverse environments. 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride can be used to identify and characterize novel transaminases from metagenomic libraries. This approach has led to the discovery of transaminases with unprecedented robustness and substrate tolerance, beneficial for industrial applications .

Optimization of Bioprocesses

In the context of bioprocess optimization, this compound can be used to overcome challenges such as substrate and product inhibition, unfavorable reaction equilibria, and solvent tolerance. It’s instrumental in the development of efficient transaminase-based bioprocesses for the production of pharmaceuticals like Januvia (sitagliptin phosphate) .

Enzyme Engineering

Protein engineering, including semi-rational design and directed evolution, utilizes 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride to improve transaminase properties. This engineering is vital for enhancing enzyme activity, stability, and selectivity, which are key factors in industrial biocatalysis .

Sustainable Pharmaceutical Production

The compound aids in the sustainable production of chiral amines, aligning with the pharmaceutical industry’s goal of reducing environmental impact. It replaces traditional methods that are less eco-friendly, marking a significant step towards greener pharmaceutical manufacturing .

Chromogenic Reactions in Biosynthesis

It is used in chromogenic reactions as part of a biosynthesis process for cinnamylamine. The substrate undergoes transamination, resulting in a color change that reflects the activity of the transaminase. This application is particularly useful in visualizing and optimizing enzyme reactions .

properties

IUPAC Name |

2-(cyclobutylmethoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-4-5-9-6-7-2-1-3-7;/h7H,1-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOCMHBSHKJEMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2868545.png)

![[4-[5-(3,4-Difluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2868547.png)

![methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2868552.png)

![1-butyl-4-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2868554.png)

![N-(4-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2868557.png)

![7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2868558.png)